molecular formula C9H8N2O3S2 B2874083 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate CAS No. 337924-69-3

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate

Cat. No.: B2874083
CAS No.: 337924-69-3
M. Wt: 256.29
InChI Key: DJAXPDOKRBJXTM-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is a heterocyclic compound featuring a phenyl ring substituted with a 1,2,3-thiadiazole moiety at the para position and a methanesulfonate ester group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAXPDOKRBJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling reactions: The phenyl ring can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole-phenyl amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation . The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Substituent Variations in Thiadiazole-Based Esters

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent on Phenyl Ring Ester/Functional Group Key References
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate 1,2,3-Thiadiazole Methanesulfonate
4-(1,2,3-Thiadiazol-4-yl)phenyl pivalate 1,2,3-Thiadiazole Pivalate (2,2-dimethylpropanoyl)
n-Hexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester 1,2,3-Thiadiazole Carbamate (n-hexylcarbamate)
4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole 1,2,3-Thiadiazole + benzyl ether Trifluoromethyl benzyl ether
1H-1,2,4-Triazol-4-ium (3,4-dichlorophenyl)methanesulfonate 1,2,4-Triazole Methanesulfonate + dichlorophenyl

Key Observations :

  • Ester Group Influence : Methanesulfonate (polar, acidic) vs. pivalate (bulky, lipophilic) vs. carbamate (hydrolytically stable) modulates solubility and metabolic stability .

Key Observations :

  • Higher yields (e.g., 68% in ) are achieved with nucleophilic substitutions compared to carbamate formations (28% in ).
  • Methanesulfonate synthesis likely follows similar alkylation/sulfonation pathways as triazole derivatives in .

Physicochemical Properties

Spectral Data and Stability :

  • IR Spectroscopy :
    • Thiadiazole-thione tautomers (e.g., compounds in ) show νC=S at 1247–1255 cm⁻¹, absent in methanesulfonate derivatives.
    • Methanesulfonate esters exhibit strong S=O stretches near 1350–1200 cm⁻¹ .
  • Hydrogen Bonding : Methanesulfonate groups in participate in N–H⋯O interactions, enhancing crystallinity, whereas pivalate analogs lack such interactions .

Thermal Stability :

  • Bulky esters (e.g., pivalate) may improve thermal stability over polar methanesulfonates due to reduced hygroscopicity .

Biological Activity

The compound 4-(1,2,3-thiadiazol-4-yl)phenyl methanesulfonate is part of a larger class of compounds known as thiadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The 1,3,4-thiadiazole moiety is particularly notable for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The unique structural features of thiadiazoles enable them to interact with various biological targets, making them valuable in drug development.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains and fungi. A study demonstrated that This compound displayed potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens.

CompoundActivity Against BacteriaActivity Against Fungi
This compoundHigh potency against Staphylococcus aureus (SA) and Pseudomonas aeruginosa (PA)Effective against Candida albicans (CA)
Other derivativesVariable activity based on substituentsGenerally lower activity than thiadiazole derivatives

The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity while reducing antifungal efficacy .

Anticancer Properties

Thiadiazole derivatives have also been extensively studied for their anticancer potential. Recent findings suggest that This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth.

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines:

Cancer Cell LineIC50 Value (µg/mL)
A549 (Lung Carcinoma)1.16
MCF-7 (Breast Carcinoma)0.85
HT-29 (Colon Carcinoma)1.05

These results indicate a promising profile for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been highlighted in several studies. The pharmacophoric features associated with 4-(1,2,3-thiadiazol-4-yl) structures suggest that they may interact with neurotransmitter systems to exert their effects. Notably, modifications to the thiadiazole ring can enhance its efficacy and reduce toxicity compared to traditional anticonvulsants .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with a thiadiazole moiety can inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), critical in nucleotide synthesis for rapidly dividing cells.
  • Receptor Interaction: The ability to bind selectively to neurotransmitter receptors may explain its anticonvulsant effects.
  • Reactive Oxygen Species Modulation: Some studies suggest that thiadiazole derivatives can modulate oxidative stress pathways, contributing to their anticancer and neuroprotective effects .

Case Studies and Research Findings

Several case studies have provided insights into the therapeutic potential of thiadiazole derivatives:

  • Anticancer Efficacy: A study demonstrated that a series of thiadiazole derivatives significantly increased the proportion of apoptotic cells in cancer cell lines compared to controls.
  • Antimicrobial Screening: In a comparative study involving multiple thiadiazole derivatives, it was found that structural modifications greatly influenced antimicrobial potency against specific pathogens.
  • Neuroprotective Effects: Research has indicated that certain derivatives can protect neuronal cells from oxidative damage while enhancing cognitive function in animal models.

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